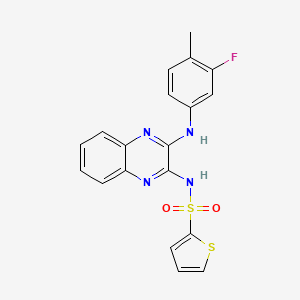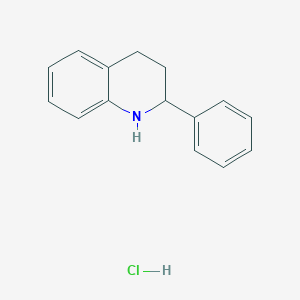![molecular formula C14H15FO B3006579 {Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone CAS No. 1198168-90-9](/img/structure/B3006579.png)
{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone, also known as BFHM, is a compound belonging to the chemical class of substituted phenylmethanones. It is a versatile chemical with a wide range of applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and chemical biology. BFHM has a unique structure that enables it to interact with various biological targets, making it a useful tool for studying the mechanisms of action and physiological effects of drugs.
Scientific Research Applications
Synthesis and Characterization
The compound "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" and its derivatives have been extensively studied in the context of synthetic chemistry. For instance, Thirunarayanan (2014) synthesized a series of aryl bicyclo[2.2.1] heptene-2-yl-methanones, including derivatives of "this compound", through an aqueous phase fly-ash catalyzed Diels-Alder reaction. This method achieved yields of more than 60%, demonstrating the efficacy of the synthesis process (Thirunarayanan, 2014).
Biological Activities
Several studies have explored the biological activities of "this compound" derivatives. Thirunarayanan (2014) reported the antimicrobial, antioxidant, and insect antifeedant activities of synthesized methanones, showing potential in various biological applications (Thirunarayanan, 2014). Another study by the same author in 2015 focused on the synthesis of 3,4-dimethyl phenyl bicyclo methanones, which were then tested for their antimicrobial and antioxidant activities, further indicating the compound's utility in biological research (G.Thirunarayanan, 2015).
Structural Analysis
Structural analysis and characterization of such compounds are also a significant area of research. For example, a study by Gao Li-na (2012) focused on the synthetic route and structural determination of a related compound using NMR and other techniques, providing valuable insights into the molecular structure and properties of these compounds (Gao Li-na, 2012).
Potential Applications in Material Science
In addition to biological applications, derivatives of "this compound" have potential applications in material science. A study by S. Nagaraju et al. (2018) discussed the synthesis and crystal structure of a related compound, emphasizing its relevance in the field of heterocyclic compounds and their applications in material science and pharmaceuticals (S. Nagaraju et al., 2018).
Future Directions
The future directions for research on “{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Bicyclo[2.2.1]heptane compounds are of interest in the field of organic chemistry due to their unique structure .
Mechanism of Action
Target of Action
The primary targets of Bicyclo[2.2.1]heptan-2-yl(2-fluorophenyl)methanone are currently unknown. The compound is structurally similar to other bicyclo[2.2.1]heptane derivatives, which have been found to interact with various biological targets . .
Mode of Action
The exact mode of action of Bicyclo[22It is likely that the compound interacts with its targets in a manner similar to other bicyclo[2.2.1]heptane derivatives . These interactions can lead to changes in cellular processes, but the specifics of these changes are currently unknown.
Biochemical Pathways
The biochemical pathways affected by Bicyclo[22Given the structural similarity to other bicyclo[2.2.1]heptane derivatives, it is possible that the compound affects similar pathways . .
Result of Action
The molecular and cellular effects of Bicyclo[22Given the compound’s structural similarity to other bicyclo[2.2.1]heptane derivatives, it is likely that it has similar effects . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body. The specific environmental factors that influence the action of bicyclo[221]heptan-2-yl(2-fluorophenyl)methanone are currently unknown .
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO/c15-13-4-2-1-3-11(13)14(16)12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUQUROZVZXYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B3006496.png)

![(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3006498.png)

![N-{5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3006500.png)
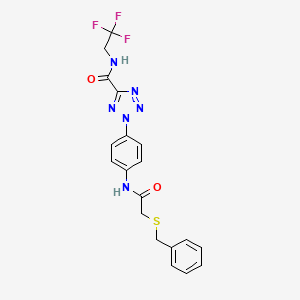
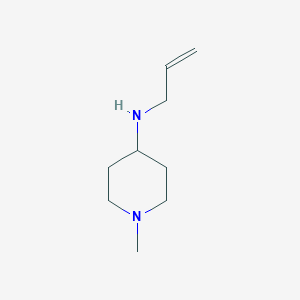
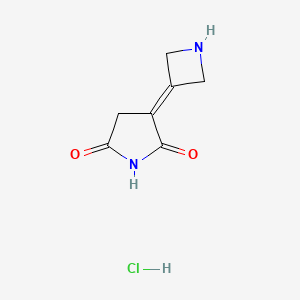
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B3006505.png)
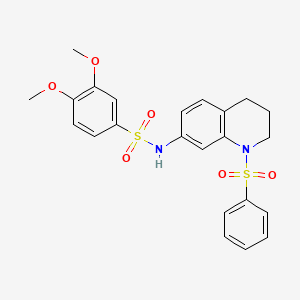
![4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B3006510.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B3006515.png)
